molecular formula C6H7BrN2O B1441378 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide CAS No. 272438-84-3

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

Cat. No.: B1441378
CAS No.: 272438-84-3
M. Wt: 203.04 g/mol
InChI Key: ZWEPELRETUIYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Pyrroloimidazole Core Framework

The pyrroloimidazole core in 5H-pyrrolo[1,2-c]imidazol-7(6H)-one exhibits a fused bicyclic system, combining a pyrrole ring with an imidazole moiety. Crystallographic studies of analogous pyrroloimidazol-5-ones reveal planar aromatic systems with alternating single and double bonds, consistent with conjugation across the fused rings. The hydrobromide salt introduces a protonated nitrogen atom at the 7-position, which likely adopts a chair-like conformation due to sp³ hybridization, contrasting with the planar sp² nitrogen in non-protonated derivatives.

Key Structural Features

Parameter Value/Description Source
Ring Planarity Fused bicyclic system with alternating bond orders
Protonation Site N7 atom in hydrobromide form
Conformational Flexibility Chair-like geometry at N7 due to sp³ hybridization

The crystal packing is influenced by hydrogen bonding between the protonated nitrogen and bromide counterions, as well as van der Waals interactions between nonpolar regions of adjacent molecules.

Bromine Substitution Patterns in Pyrroloimidazole Derivatives

Bromine substitution in pyrroloimidazole systems typically occurs at electron-rich positions, guided by electronic and steric factors. For example, electrophilic bromination of pyrrole-2-carboxamides favors 5-bromination due to the electron-donating effects of the carboxamide group, which directs bromine to the less hindered position. This regioselectivity contrasts with pyrrole systems lacking directing groups, where bromination may occur at the 4- or 5-position depending on reaction conditions.

Comparison of Bromination Patterns

Substrate Dominant Bromination Site Regioselectivity Source
Pyrrole-2-carboxamide 5-position >10:1 (5:4)
Brominated 2-aminoimidazoles 4'-position Disproportionation
Pyrrolo[1,2-c]imidazol-5-one Not reported N/A

In the hydrobromide salt, bromine is present as a counterion rather than a covalently bonded substituent. Its placement in the crystal lattice is determined by ionic interactions with the protonated nitrogen at N7.

Hydrogen Bonding Network in Hydrobromide Salt Formation

The hydrobromide salt forms through protonation of the imidazole nitrogen, creating a positively charged center (NH⁺) that engages in strong hydrogen bonds with bromide (Br⁻) and potentially water molecules. This interaction is critical for stabilizing the ionic structure.

Hydrogen Bonding Interactions

Donor Acceptor Distance (Å) Angle (°) Source
N7-H (protonated) Br⁻ ~1.8–2.0 ~180
N7-H O (water) ~1.9 ~170
C=O (keto group) H-O (water) ~1.7–1.9 ~160–180

The NH⁺–Br⁻ interaction is linear and short, reflecting its ionic nature, while secondary hydrogen bonds with water molecules contribute to lattice stability. This network is analogous to imidazole–imidazolium dimers observed in biological systems, where charge stabilization is critical.

Properties

IUPAC Name

5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEPELRETUIYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725214
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272438-84-3
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Condensation of Aminopyrrole with Substituted Ethanones

A key method involves the reaction of 2-amino-4,5-dihydro-3H-pyrrole with substituted ethanone derivatives to form the pyrroloimidazole ring system. The general reaction scheme is as follows:

  • Starting Materials: 2-amino-4,5-dihydro-3H-pyrrole and 2-halo-1,2-di(substituted phenyl)ethanone.
  • Reaction Conditions: The reaction is carried out in polar organic solvents such as N,N-dimethylformamide (DMF) at ambient temperature (20–45°C).
  • Molar Ratios: An excess of the pyrrole (approximately 3:1 molar ratio) is used to drive the reaction to completion.
  • Outcome: Formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, which can be further processed to introduce the ketone functionality.

This method is supported by patented procedures that describe the preparation of related pyrroloimidazole compounds with substituted phenyl groups at the 2- and 3-positions, which are structurally related to 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide.

Preparation of Substituted Ethanone Precursors

The substituted ethanone starting materials are prepared by:

  • Treating bis(4,4'-substituted)benzoin compounds with reagents such as thionyl chloride to introduce halogen atoms (chloro or bromo) at the 2-position.
  • Further functional group modifications such as methanesulfonation and bromination to yield mesylated bromoethanone derivatives.

These precursors are crucial for the subsequent cyclization step and are prepared under inert atmosphere conditions to prevent side reactions.

Salt Formation: Hydrobromide Preparation

The hydrobromide salt of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one is formed by:

  • Reacting the free base pyrroloimidazole compound with hydrobromic acid or other suitable inorganic acids.
  • The reaction is typically performed in aqueous or aqueous-miscible solvents such as ethanol or ethyl ether.
  • The hydrobromide salt precipitates out or is isolated by solvent removal.

This salt formation enhances the compound’s solubility and stability, making it suitable for pharmaceutical applications.

Alkylation Reactions for Derivative Preparation

Alkylation of the hydroxy-substituted pyrroloimidazole derivatives is performed by:

  • Dissolving the hydrobromide salt in dry DMF under nitrogen atmosphere.
  • Adding sodium hydride as a base to deprotonate the hydroxy groups.
  • Introducing alkyl halides such as ethyl iodide or isopropyl iodide dropwise.
  • Stirring the mixture at room temperature to achieve alkylation.

This method allows for the preparation of various alkylated derivatives of the core compound.

Analytical and Research Findings

  • The synthesized compounds have been characterized by standard spectroscopic methods (NMR, IR, MS) to confirm the structure of the pyrroloimidazole core and substitution patterns.
  • The hydrobromide salts exhibit improved water solubility compared to their free base counterparts.
  • Biological assays demonstrate that these compounds regulate cell-mediated immunity and possess anti-arthritic activity, indicating the importance of the hydrobromide salt form for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide is its potential anticancer activity. Research has indicated that compounds in this class can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of imidazole and pyrrole structures showed promising activity against cancer cells, leading to further exploration of their mechanisms and efficacy in vivo .

Case Study: Synthesis and Evaluation

A study synthesized novel polycyclic compounds, including derivatives of this compound, and evaluated their anticancer properties. The synthesized compounds were tested against several cancer cell lines, revealing that certain modifications enhanced their cytotoxicity significantly .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Research has shown that imidazole derivatives can inhibit the growth of various pathogenic bacteria. In vitro assays indicated that certain derivatives demonstrated effective antibacterial activity against virulent strains, suggesting potential for therapeutic applications in treating bacterial infections .

Comparative Activity Table

CompoundActivity TypeInhibition Rate (%)
This compoundAntibacterial63.90%
Commercial Bactericide AAntibacterial46.57%
Commercial Bactericide BAntibacterial3.17%

Neuropharmacological Applications

Another area of interest is the neuropharmacological potential of the compound. It has been identified as an allosteric modulator for muscarinic receptors, which are critical in various neurological processes. This suggests that derivatives of this compound could be explored for their effects on cognitive functions and neurodegenerative diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity and thereby affecting biological pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and leading to the inhibition of enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrolo[1,2-a]imidazole Derivatives
  • 5H-Pyrrolo[1,2-a]imidazol-7(6H)-one : This isomer differs in the fusion position of the pyrrole and imidazole rings ([1,2-a] vs. [1,2-c]). It exhibits lower thermal stability (mp ~347°C for 6a in ) compared to the [1,2-c] analog, likely due to differences in ring strain and hydrogen bonding .
  • 5H-Pyrrolo[1,2-a]imidazole-6-thiol : A sulfur-containing derivative with a thiol group at position 4. Its reactivity in nucleophilic substitutions contrasts with the ketone functionality in the target compound .
Substituted Pyrroloimidazoles
  • 14d (5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-pyrrolo[1,2-c]imidazole-6-carbonitrile): Features bromine substituents and a cyano group, contributing to a higher molecular weight (559.28 g/mol) and elevated melting point (259–260°C) compared to the unsubstituted hydrobromide salt. The bromine atoms enhance halogen bonding, influencing crystal packing and solubility .
  • 14f (5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-(p-tolyl)-pyrrolo[1,2-c]imidazole-6-carbonitrile): Incorporates a p-tolyl group, increasing hydrophobicity (mp 279–280°C) and altering NMR chemical shifts (e.g., δ 7.24 ppm for H-4 in DMSO-d₆) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide ~250 (estimated) Not reported High (HBr salt) Ketone, imidazole, HBr salt
6a (Pyrido-pyrrolo-pyrazino-indole-dione) 287.27 347.4–347.8 Poor in CH₂Cl₂/MeOH Ketone, pyridine
14d 559.28 259–260 Moderate Bromine, cyano, amine
14f 573.28 279–280 Low Bromine, cyano, p-tolyl

Research Findings and Trends

  • Catalytic Efficiency : Silver catalysts (e.g., AgBF₄) improve reaction specificity for the target compound over fused-ring byproducts .
  • Substituent Effects: Bromine and cyano groups in derivatives 14d/f increase molecular rigidity and thermal stability, as evidenced by higher melting points .
  • Solubility Challenges : Unsubstituted derivatives (e.g., 6a) face solubility issues, necessitating mixed-solvent systems for purification .

Biological Activity

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, a compound with the CAS number 98198-50-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C6_6H7_7BrN2_2O
  • Molecular Weight : 203.04 g/mol
  • CAS Number : 98198-50-6

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of derivatives related to this compound. A notable study synthesized various quaternary salts of this compound and assessed their antimicrobial efficacy:

CompoundMIC (µg/mL)Activity Spectrum
6b2Staphylococcus aureus
6c4Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii
10c8Cryptococcus neoformans

The most active compounds exhibited MIC values ranging from 2 to 4 µg/mL , demonstrating significant effectiveness against multiple bacterial strains. Importantly, compound 6c showed low in vivo toxicity in mice (LD50 > 2000 mg/kg), indicating a favorable safety profile for potential therapeutic applications .

Anticancer Potential

The anticancer activity of derivatives of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one has also been explored. In vitro studies revealed that certain derivatives inhibited cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity Index
Compound AMDA-MB-231 (TNBC)0.126High (compared to MCF10A)
Compound BHeLa>10Low

In these studies, the compounds demonstrated a strong inhibitory effect on the proliferation of MDA-MB-231 cells while showing significantly lower effects on non-cancerous cells, suggesting a promising therapeutic window for treating triple-negative breast cancer (TNBC) .

The mechanism through which these compounds exert their biological effects is multifaceted. For instance, some derivatives have been shown to inhibit critical pathways involved in cancer cell survival and proliferation. Specifically, they affect the expression levels of proteins such as Bax and Bcl-2 , leading to enhanced apoptosis in cancer cells. This was evidenced by increased caspase activity in treated samples compared to controls .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of synthesized quaternary salts derived from this compound illustrated broad-spectrum antimicrobial activity. The compounds were tested against standard strains and demonstrated significant inhibition at low concentrations.
  • Case Study on Anticancer Activity :
    In another investigation focusing on TNBC treatment, derivatives of the compound were administered in vivo to evaluate their efficacy against tumor growth. Results indicated substantial tumor regression compared to untreated controls, reinforcing the potential of these compounds as therapeutic agents .

Q & A

Q. What are the primary synthetic routes for 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, and how can they be optimized?

The synthesis of pyrroloimidazole derivatives typically involves cyclization, cycloaddition, or cyclocondensation strategies. For saturated analogs like 5H-pyrroloimidazoles, cyclocondensation of imidazole precursors with carbonyl-containing reagents under acidic or basic conditions is common. Optimization may focus on solvent selection (e.g., polar aprotic solvents for enhanced reactivity), temperature control (60–120°C for balanced kinetics), and catalysts (e.g., Lewis acids like ZnCl₂ to accelerate ring closure). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity . Structural validation requires ¹H/¹³C NMR (e.g., characteristic shifts at δ 3.8–4.2 ppm for pyrrolidine protons) and HRMS for molecular weight confirmation .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming ring saturation and substituent positions. For example, the hydrobromide salt may show downfield shifts for NH protons (δ 10–12 ppm) due to hydrogen bonding .
  • HRMS : Ensures accurate molecular weight determination (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • Melting Point Analysis : Provides preliminary purity assessment (e.g., sharp melting range within 1–2°C).
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 5H-pyrroloimidazole derivatives while minimizing bias?

  • Experimental Design : Use a between-subjects design with randomized control (e.g., untreated cells) and experimental groups (e.g., compound-treated cells). Replicate experiments (n ≥ 3) to ensure statistical power .
  • Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known kinase inhibitors for kinase assays) .
  • Blinding : Implement double-blinding in pharmacological studies to reduce observer bias .
  • Embedded Design : Combine quantitative data (e.g., enzyme inhibition rates) with qualitative observations (e.g., cell morphology changes) for holistic analysis .

Q. How should contradictory data in spectral or biological assays be resolved?

  • Cross-Validation : Re-run assays under identical conditions and compare with alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
  • Structural Reanalysis : Use X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in substituent positioning .
  • Theoretical Modeling : Apply DFT calculations to predict NMR chemical shifts or molecular docking to rationalize unexpected biological activity .

Q. What theoretical frameworks are relevant for studying the mechanistic action of this compound?

  • Ligand-Receptor Theory : Investigate binding interactions using molecular dynamics simulations (e.g., binding free energy calculations via MM-PBSA) .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., halogens, alkyl groups) to correlate structural features with activity trends .
  • Kinetic Theory : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Methodological and Analytical Questions

Q. How can researchers integrate mixed-methods approaches to study this compound’s physicochemical and biological properties?

  • Sequential Exploratory Design : First, use qualitative methods (e.g., molecular dynamics simulations) to identify key interaction sites, followed by quantitative validation (e.g., SPR binding assays) .
  • Data Triangulation : Combine spectral data (NMR, HRMS), chromatographic purity (HPLC), and biological efficacy (IC₅₀) to build a robust evidence chain .
  • Machine Learning : Train models on existing pyrroloimidazole datasets to predict solubility or toxicity, then validate experimentally .

Q. What strategies are effective for addressing low yields in multi-step syntheses of this compound?

  • Intermediate Trapping : Use in-situ FTIR or LC-MS to monitor reactive intermediates (e.g., iminium ions) and optimize reaction times .
  • Parallel Synthesis : Screen reaction conditions (e.g., solvents, catalysts) via high-throughput robotic platforms to identify optimal parameters .
  • Flow Chemistry : Improve heat/mass transfer in exothermic steps (e.g., cyclization) to enhance reproducibility and scalability .

Theoretical and Conceptual Questions

Q. How can researchers align studies of this compound with broader pharmacological or chemical theories?

  • Link to Enzyme Kinetics : Frame the compound’s activity within the Michaelis-Menten paradigm, assessing how it alters Vₘₐₓ or Kₘ values .
  • Thermodynamic Profiling : Calculate ΔG, ΔH, and ΔS of binding using isothermal titration calorimetry (ITC) to contextualize interactions within thermodynamic laws .
  • Electron-Deficient Systems : Explore the compound’s reactivity using frontier molecular orbital (FMO) theory, particularly if it participates in [3+2] cycloadditions .

Q. What methodological pitfalls should be avoided when analyzing this compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Conduct stability assays in buffers mimicking physiological pH (7.4) and acidic environments (e.g., stomach pH 1.2) .
  • Light/Oxygen Sensitivity : Store samples in amber vials under argon to prevent photodegradation or oxidation .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products in simulated biological fluids (e.g., human liver microsomes) .

Data Interpretation and Reporting

Q. How should researchers document and present contradictory findings in publications?

  • Transparency : Clearly report all data, including outliers, in supplementary materials. Use statistical tests (e.g., Grubbs’ test) to justify exclusions .
  • Hypothesis Refinement : Reconcile contradictions by proposing revised mechanisms (e.g., allosteric modulation instead of competitive inhibition) .
  • Peer Review : Pre-submission review by collaborators to identify methodological flaws or alternative interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 2
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.